

Mass Spectrometry of 4-(Trifluoromethyl)benzyl alcohol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *4-(Trifluoromethyl)benzyl alcohol*

Cat. No.: B147650

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This guide provides a comprehensive overview of the mass spectrometry of **4-(Trifluoromethyl)benzyl alcohol**, tailored for researchers, scientists, and professionals in drug development. It covers key mass spectral data, fragmentation patterns, and a detailed experimental protocol for analysis.

Introduction

4-(Trifluoromethyl)benzyl alcohol (C₈H₇F₃O) is an important intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural elucidation and quality control are critical, and mass spectrometry serves as a primary analytical technique for its characterization. This document details its behavior under mass spectrometric analysis, focusing on electron ionization (EI) as the most common method.

Molecular Properties

A foundational understanding of the molecule's properties is essential for interpreting its mass spectrum.

Property	Value	Reference
Molecular Formula	C8H7F3O	[1] [2]
Molecular Weight	176.1358 g/mol	[1] [2]
CAS Registry Number	349-95-1	[1] [3]
IUPAC Name	[4- (Trifluoromethyl)phenyl]methanol	[3]

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that results in the formation of a molecular ion (M^+) and numerous fragment ions. The resulting mass spectrum is a fingerprint of the molecule, providing structural information.

Mass Spectral Data

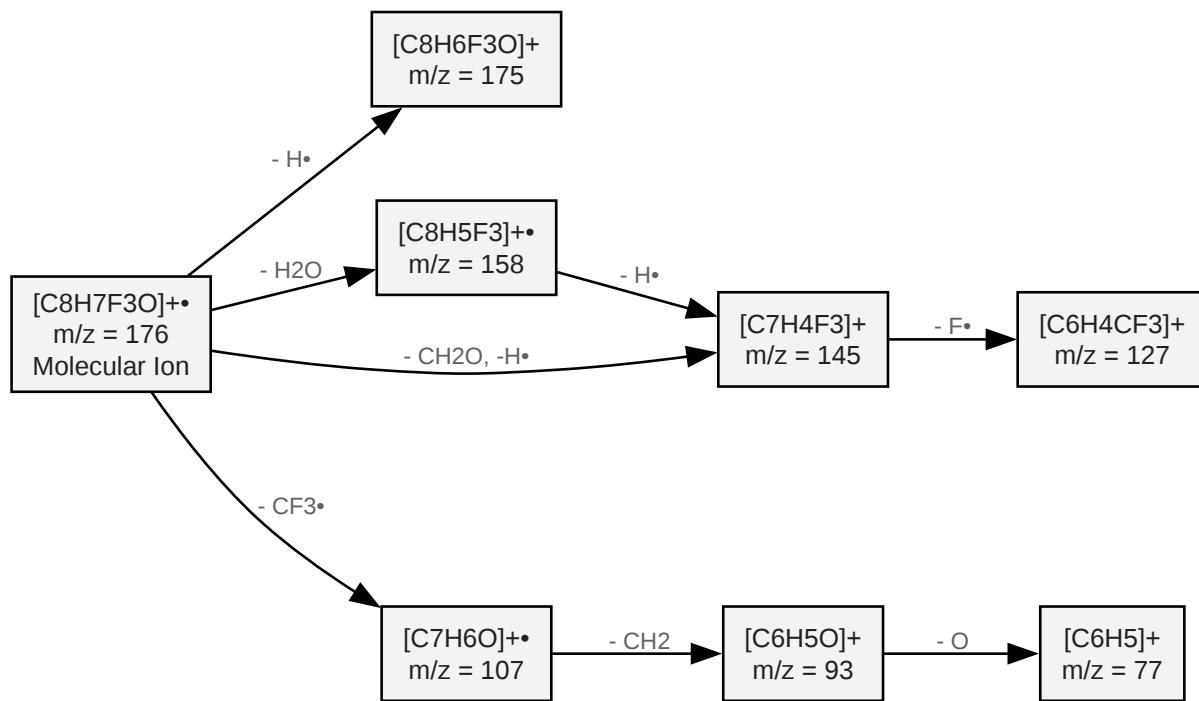
The electron ionization mass spectrum of **4-(Trifluoromethyl)benzyl alcohol** is characterized by a prominent molecular ion peak and several key fragment ions. The data from various spectral databases is summarized below.

m/z	Relative Intensity (%) [NIST]	Relative Intensity (%) [MassBank]	Relative Intensity (%) [ChemicalBook]
176	81.88	81.9	83.7
175	Not reported	Not reported	18.1
157	Not reported	Not reported	17.9
147	Not reported	Not reported	12.6
145	Not reported	Not reported	19.9
127	99.99	99.9	83.9
107	95.94	95.9	100.0
79	57.53	57.5	54.1
77	27.99	28.0	24.8

Note: Relative intensities can vary slightly between different instruments and experimental conditions.

Fragmentation Pathways

The fragmentation of **4-(Trifluoromethyl)benzyl alcohol** upon electron ionization follows logical pathways common for benzyl alcohols and trifluoromethylated aromatic compounds. The primary fragmentation processes are detailed below.



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Caption: Proposed fragmentation pathway of **4-(Trifluoromethyl)benzyl alcohol** in EI-MS.

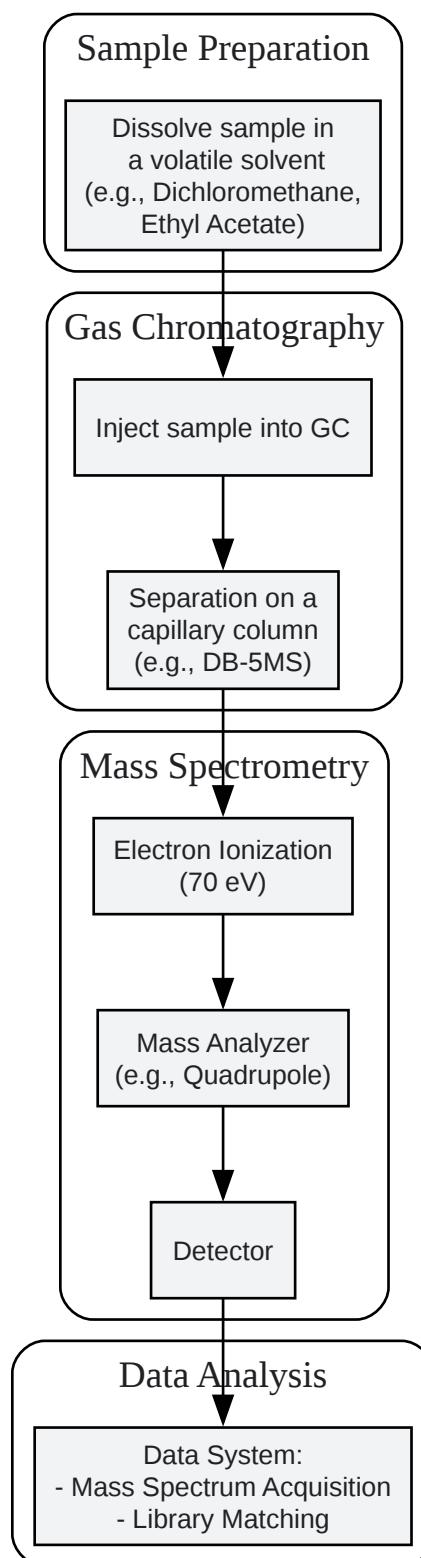
Interpretation of Key Fragments:

- m/z 176 (M^{+}): The molecular ion, representing the intact molecule with one electron removed. Its relatively high abundance indicates some stability of the molecular ion.[\[3\]](#)[\[4\]](#)
- m/z 175 ($[M-H]^{+}$): Loss of a hydrogen radical, likely from the benzylic position, to form a stable oxonium ion.[\[4\]](#)
- m/z 157 ($[M-H-H_2O]^{+}$ or $[M-F]^{+}$): This fragment can arise from the loss of a fluorine atom from the molecular ion or the loss of water from the $[M-H]^{+}$ fragment.
- m/z 147 and 145: These fragments likely correspond to the loss of formaldehyde (CH_2O) or CO and hydrogen from the molecular ion, followed by rearrangements.
- m/z 127: A very abundant peak resulting from the loss of the CH_2OH group and subsequent rearrangement to form a tropylidium-like cation.

- m/z 107: This peak corresponds to the benzyl cation ($[C_7H_7]^+$) after the loss of the trifluoromethyl group.
- m/z 79 and 77: These are characteristic fragments of the benzene ring, with m/z 77 corresponding to the phenyl cation ($[C_6H_5]^+$).^[3]

Experimental Protocol: GC-MS Analysis

A generalized protocol for the analysis of **4-(Trifluoromethyl)benzyl alcohol** using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is a starting point and may require optimization for specific instrumentation and sample matrices.

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Caption: General workflow for the GC-MS analysis of **4-(Trifluoromethyl)benzyl alcohol**.

Instrumentation and Consumables

- Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column.
- Mass Spectrometer (MS): Capable of electron ionization and with a mass analyzer (e.g., quadrupole, ion trap).
- GC Column: A non-polar or medium-polarity column is recommended, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Solvents: High-purity solvents for sample dilution (e.g., dichloromethane, ethyl acetate).

GC Parameters

- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 split ratio) or splitless for trace analysis.
- Injection Volume: 1 µL
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.

MS Parameters

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C

- Quadrupole Temperature: 150 °C
- Mass Scan Range: m/z 40 - 400
- Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

Data Analysis

- Identify the Peak: Locate the chromatographic peak corresponding to **4-(Trifluoromethyl)benzyl alcohol** based on its retention time.
- Extract the Mass Spectrum: Obtain the mass spectrum for the identified peak.
- Confirm Molecular Ion: Verify the presence of the molecular ion at m/z 176.
- Analyze Fragmentation Pattern: Compare the observed fragment ions with the expected fragmentation pattern and reference spectra from databases (e.g., NIST, MassBank).
- Library Search: Perform a library search to confirm the identity of the compound.

Conclusion

The mass spectrometry of **4-(Trifluoromethyl)benzyl alcohol**, particularly using electron ionization, provides a robust method for its identification and structural characterization. The molecule exhibits a clear molecular ion peak and a predictable fragmentation pattern, with key fragments at m/z 175, 157, 127, and 107. The provided GC-MS protocol offers a reliable starting point for the routine analysis of this compound in various research and development settings.

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